3Alpha-Hydroxymogrol

Descripción general

Descripción

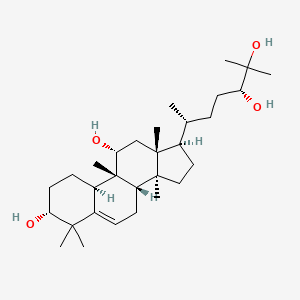

3Alpha-Hydroxymogrol is a triterpenoid compound isolated from the plant Siraitia grosvenorii Swingle. This compound is known for its potent activation of AMP-activated protein kinase (AMPK) and its ability to enhance AMPK phosphorylation .

Mecanismo De Acción

Target of Action

3Alpha-Hydroxymogrol is a triterpenoid isolated from Siraitia grosvenorii Swingle . The primary target of this compound is AMP-activated protein kinase (AMPK) . AMPK is a key enzyme involved in energy homeostasis and metabolic regulation .

Mode of Action

This compound acts as a potent AMPK activator . It enhances the phosphorylation of AMPK . Phosphorylation is a key process that activates AMPK, enabling it to perform its role in regulating cellular energy homeostasis .

Biochemical Pathways

The activation of AMPK by this compound influences several biochemical pathways. AMPK plays a crucial role in cellular energy homeostasis. It is activated under conditions of low energy and leads to a variety of downstream effects that increase energy production and decrease energy consumption . .

Result of Action

The activation of AMPK by this compound leads to enhanced phosphorylation . This activation and subsequent phosphorylation can have various molecular and cellular effects, primarily related to the regulation of energy homeostasis .

Análisis Bioquímico

Biochemical Properties

3Alpha-Hydroxymogrol plays a crucial role in biochemical reactions, primarily through its interaction with AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. This compound enhances the phosphorylation of AMPK, thereby activating it . This activation leads to a cascade of downstream effects, including the inhibition of acetyl-CoA carboxylase and the activation of glucose uptake in muscle cells. Additionally, this compound interacts with various enzymes and proteins involved in metabolic pathways, such as those regulating lipid and glucose metabolism .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In muscle cells, it enhances glucose uptake by activating AMPK, which in turn stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . In adipocytes, this compound promotes lipolysis and inhibits lipogenesis, leading to reduced fat accumulation . Furthermore, this compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . It also modulates gene expression by activating transcription factors such as PPARα and PGC-1α, which are involved in mitochondrial biogenesis and fatty acid oxidation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with AMPK. Upon binding, this compound enhances the phosphorylation of AMPK at threonine 172, a critical site for its activation . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, this compound inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby promoting fatty acid oxidation . It also influences gene expression by activating transcription factors that regulate metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the activation of AMPK by this compound is sustained for several hours, leading to prolonged metabolic effects . In in vivo studies, long-term administration of this compound has been shown to improve metabolic health by reducing body weight and enhancing insulin sensitivity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates AMPK and improves metabolic parameters without causing adverse effects . At high doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . The threshold dose for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its activation of AMPK. This activation leads to the inhibition of acetyl-CoA carboxylase and the stimulation of fatty acid oxidation . Additionally, this compound influences glucose metabolism by enhancing glucose uptake and glycolysis . It also affects the metabolism of lipids by promoting lipolysis and inhibiting lipogenesis . These effects collectively contribute to improved metabolic health and energy homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its metabolic effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with AMPK and other metabolic enzymes . The targeting of this compound to these compartments is facilitated by specific signals and post-translational modifications that direct its localization . This subcellular localization is essential for the compound’s ability to modulate metabolic pathways and maintain cellular energy balance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3Alpha-Hydroxymogrol can be synthesized through the extraction and purification from Siraitia grosvenorii Swingle. The process involves several steps, including solvent extraction, chromatographic separation, and crystallization. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .

Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The compound is then crystallized and dried to obtain a high-purity product suitable for research and industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 3Alpha-Hydroxymogrol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) under various conditions.

Major Products:

Aplicaciones Científicas De Investigación

3Alpha-Hydroxymogrol has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.

Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving AMPK.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Comparación Con Compuestos Similares

Pomolic Acid: Another triterpenoid with AMPK activation properties.

Demethyleneberberine: Known for its effects on AMPK and related pathways.

AICAR (Acadesine): A well-known AMPK activator used in research related to diabetes and cardiovascular diseases.

Uniqueness: 3Alpha-Hydroxymogrol is unique due to its specific source (Siraitia grosvenorii Swingle) and its potent activation of AMPK, which distinguishes it from other triterpenoids and AMPK activators. Its ability to enhance AMPK phosphorylation makes it a valuable compound for studying cellular energy regulation and developing potential therapeutic agents .

Propiedades

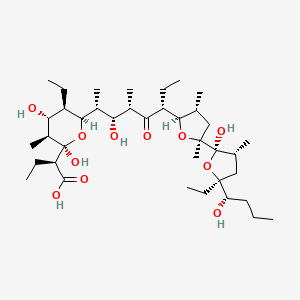

IUPAC Name |

(3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23-,24-,25-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYBBRAAICDTIS-HYBNOKSXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@H](C4(C)C)O)C)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-3-chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B3027504.png)

![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)

![4-[3-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027520.png)